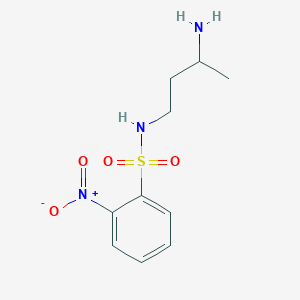

N-(3-Aminobutyl)-2-nitrobenzene-1-sulfonamide

Description

N-(3-Aminobutyl)-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonamide group linked to a 3-aminobutyl chain. Sulfonamides with nitro groups are often explored for their roles in medicinal chemistry, particularly as enzyme inhibitors or antibacterial agents, though specific applications for this compound require further study.

Properties

Molecular Formula |

C10H15N3O4S |

|---|---|

Molecular Weight |

273.31 g/mol |

IUPAC Name |

N-(3-aminobutyl)-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C10H15N3O4S/c1-8(11)6-7-12-18(16,17)10-5-3-2-4-9(10)13(14)15/h2-5,8,12H,6-7,11H2,1H3 |

InChI Key |

CIQHROBISPXPJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminobutyl)-2-nitrobenzene-1-sulfonamide typically involves the following steps:

Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene with chlorosulfonic acid, followed by neutralization with ammonia to form the sulfonamide.

Amination: The final step involves the introduction of the 3-aminobutyl group. This can be achieved through a nucleophilic substitution reaction where the sulfonamide is treated with 3-aminobutylamine under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminobutyl)-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The sulfonamide group can undergo oxidation reactions, leading to the formation of sulfonic acids.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Reduction: Formation of N-(3-Aminobutyl)-2-aminobenzene-1-sulfonamide.

Substitution: Formation of various substituted sulfonamides.

Oxidation: Formation of sulfonic acids.

Scientific Research Applications

N-(3-Aminobutyl)-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its antibacterial properties and potential use in drug development.

Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of N-(3-Aminobutyl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication. Additionally, the nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Key Observations:

- Chain Length: The 3-aminobutyl chain (C4) balances lipophilicity and flexibility compared to shorter 3-aminopropyl (C3) or longer 6-aminohexyl (C6) chains . Longer chains may enhance membrane permeability but reduce solubility.

- Nitro Group Position : The 2-nitro substitution (common in all listed compounds) creates strong electron-withdrawing effects, influencing reactivity in nucleophilic substitutions or redox reactions .

- Hydroxy and chiral centers (e.g., in ) add hydrogen-bonding capacity and stereochemical complexity.

Spectral and Analytical Data

- NMR: Aromatic protons in 2-nitrobenzenesulfonamides typically resonate at δ 7.5–8.5 ppm (¹H NMR), while aliphatic protons in aminobutyl chains appear at δ 1.5–3.0 ppm .

- MS : Molecular ion peaks (e.g., m/z 273 for ) and fragmentation patterns confirm molecular weight and structural integrity.

- IR: Strong S=O stretches near 1350 cm⁻¹ and NO₂ symmetric/asymmetric vibrations at 1520–1340 cm⁻¹ .

Biological Activity

N-(3-Aminobutyl)-2-nitrobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group, an amino group, and a sulfonamide moiety. This structural configuration contributes to its biological activity by enabling interactions with various biological targets. The sulfonamide group is known for its role in inhibiting enzymes, while the nitro group can participate in redox reactions, enhancing the compound's reactivity and potential efficacy in therapeutic applications.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound can inhibit specific enzymes, disrupting metabolic pathways. For instance, it may target carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and facilitating various physiological processes .

- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The sulfonamide moiety is particularly effective against bacterial infections by mimicking para-aminobenzoic acid (PABA), thereby inhibiting folate synthesis essential for bacterial growth.

- Anticancer Properties : Preliminary research indicates potential anticancer effects, possibly through the induction of apoptosis in cancer cells or by inhibiting tumor growth via interference with critical signaling pathways .

Antimicrobial Activity

Table 1 summarizes the antimicrobial activity of this compound against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 50 |

| Escherichia coli | 20 | 50 |

| Bacillus subtilis | 15 | 50 |

This data highlights the compound's effectiveness against common bacterial pathogens, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. Table 2 presents the IC50 values for various cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A-549 (Lung) | 12.53 ± 0.51 |

| HepG-2 (Liver) | 19.57 ± 1.10 |

| MCF-7 (Breast) | 30.91 ± 0.65 |

These results indicate promising anticancer activity, warranting further investigation into its mechanisms and efficacy.

Case Studies

- Carbonic Anhydrase Inhibition : A study evaluated various derivatives of sulfonamides, including this compound, for their inhibitory effects on human carbonic anhydrases CA IX and CA XII. The results showed that certain derivatives exhibited nanomolar inhibitory activity, highlighting their potential as therapeutic agents in cancer treatment due to their selectivity for tumor-associated isoforms .

- Antimicrobial Efficacy : Another study investigated the antimicrobial properties of this compound against resistant bacterial strains. The findings demonstrated significant inhibition of growth in multidrug-resistant strains, suggesting that this compound could be developed into a novel antibiotic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Aminobutyl)-2-nitrobenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between 2-nitrobenzenesulfonyl chloride and 3-aminobutylamine. Key steps include:

- Step 1 : Dissolve 3-aminobutylamine in an aprotic solvent (e.g., dichloromethane) with a base like triethylamine to deprotonate the amine .

- Step 2 : Add 2-nitrobenzenesulfonyl chloride dropwise under controlled temperature (0–5°C) to minimize side reactions.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization (~70–85%) requires strict stoichiometric ratios (1:1.05 amine:sulfonyl chloride) .

- Data Contradiction Note : Higher temperatures (>10°C) reduce purity due to nitro group reduction by residual amine, necessitating low-temperature protocols .

Q. How is the purity of this compound assessed, and what analytical techniques are most reliable?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; retention time ~8.2 min (UV detection at 254 nm).

- NMR : Confirm structure via H NMR (δ 8.2–8.5 ppm for aromatic protons, δ 2.8–3.2 ppm for –SONH–) and C NMR (δ 125–140 ppm for aromatic carbons) .

- Mass Spectrometry : ESI-MS ([M+H] at m/z 301.36) validates molecular weight .

Q. What preliminary biological screening assays are suitable for evaluating its antimicrobial potential?

- Methodological Answer :

- Disk Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition >10 mm suggest activity .

- MIC Determination : Use broth microdilution (concentration range: 1–256 µg/mL). Nitro groups enhance activity against anaerobic bacteria via redox cycling .

Advanced Research Questions

Q. How does the nitro group in this compound influence its mechanism of enzyme inhibition?

- Methodological Answer :

- Redox-Activation Hypothesis : The nitro group undergoes enzymatic reduction (e.g., by nitroreductases) to form reactive intermediates (e.g., hydroxylamines), which covalently bind to enzyme active sites.

- Experimental Validation : Use UV-Vis spectroscopy to monitor nitro reduction kinetics in bacterial lysates. Compare inhibitory potency against wild-type vs. nitroreductase-deficient strains .

Q. What computational strategies can predict its binding affinity to carbonic anhydrase isoforms?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3LXE for CA-II). Key interactions include sulfonamide-Zn coordination and nitro group π-stacking with Phe-131 .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. ΔG calculations (MM-PBSA) correlate with experimental IC values .

Q. How can structural modifications enhance selectivity for cancer cell lines without increasing toxicity?

- Methodological Answer :

- SAR Analysis : Replace the 3-aminobutyl chain with bulkier substituents (e.g., cyclopropyl) to improve membrane permeability.

- In Vitro Testing : Screen analogs against MCF-7 (breast cancer) and HEK293 (normal cells) using MTT assays. Prioritize derivatives with selectivity indices >5 .

Q. What experimental approaches resolve contradictions in reported antibacterial efficacy across studies?

- Methodological Answer :

- Standardized Protocols : Adopt CLSI guidelines for MIC assays to minimize variability in inoculum size and growth media.

- Metabolomic Profiling : LC-MS/MS analysis of bacterial metabolites post-treatment identifies off-target effects (e.g., disrupted folate pathways) that explain divergent results .

Structural and Comparative Analysis

Q. How does the substitution pattern (nitro vs. methyl) on the benzene ring affect bioactivity compared to analogs?

- Methodological Answer :

- Comparative Assays : Test N-(3-Aminobutyl)-4-methylbenzenesulfonamide alongside the nitro derivative. Nitro-substituted compounds show 3–5× higher potency in P. aeruginosa biofilms .

- Electrochemical Studies : Cyclic voltammetry reveals nitro derivatives have lower reduction potentials (−0.45 V vs. SCE), correlating with enhanced redox-mediated toxicity .

Q. What crystallographic data are available for structural elucidation, and how do they inform drug design?

- Methodological Answer :

- X-Ray Diffraction : Unit cell parameters (e.g., a = 9.03 Å, β = 103.7°) from monoclinic crystals (space group P2/c) reveal planar sulfonamide geometry critical for enzyme binding .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., N–H···O hydrogen bonds) to guide co-crystallization with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.